Tyr-His dipeptide synthesis and purification methods
Tyr-His dipeptide synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of the Tyr-His Dipeptide
Introduction: The Synthetic Challenge of Tyr-His
The dipeptide L-Tyrosyl-L-Histidine (Tyr-His) is a fundamental building block in peptide science, serving as a motif in various biologically active peptides and as a valuable tool in studying peptide structure and function. Its synthesis, while seemingly straightforward, presents a microcosm of the challenges inherent in peptide chemistry. The core difficulty lies in the reactive side chains of both constituent amino acids: the nucleophilic phenolic hydroxyl group of Tyrosine and the uniquely reactive imidazole ring of Histidine.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of the modern synthetic and purification strategies for Tyr-His. It moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind crucial experimental choices, from protecting group strategy to the final purification and characterization. We will focus on the most robust and widely adopted methodology: Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Synthetic Strategy: The Primacy of the Solid Phase
While peptides can be synthesized in solution, Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, has become the dominant methodology for its efficiency and simplicity.[1][2] In SPPS, the peptide is assembled sequentially while one end is covalently anchored to an insoluble polymer resin.[1][3] This approach offers significant advantages:
-
Ease of Purification: Excess reagents and by-products from each reaction step are simply washed away, eliminating the need for complex purification of intermediates.[2]
-
High Reaction Efficiency: Large excesses of reagents can be used to drive reactions to completion.[2]
-
Automation: The repetitive nature of the synthesis cycle is highly amenable to automation.
Solution-phase synthesis remains valuable for very large-scale production or for specific peptide structures that are incompatible with SPPS, but for laboratory-scale and research applications, SPPS is the strategy of choice.[4][5]
The Cornerstone of Success: A Robust Protecting Group Strategy
The prevention of unwanted side reactions is paramount for a successful synthesis. This is achieved by temporarily masking reactive functional groups with chemical moieties known as protecting groups. An ideal protection scheme is "orthogonal," meaning each class of protecting group can be removed under specific conditions without affecting the others.[1] For Tyr-His synthesis using the popular Fmoc/tBu strategy, three key areas must be protected.
α-Amine Protection: The Fmoc Group
The Nα-amino group of the incoming amino acid must be protected to prevent self-polymerization.[6] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the modern standard for SPPS. Its key advantage is its lability to mild basic conditions (typically a solution of piperidine in DMF), which do not affect the acid-labile side-chain protecting groups or the bond linking the peptide to the resin.[7]
Tyrosine Side-Chain Protection: Shielding the Phenolic Hydroxyl
The phenolic hydroxyl group of Tyrosine is nucleophilic and can be acylated during coupling steps, leading to undesired by-products and reduced yield.[8] While it can sometimes be left unprotected in short peptides, its protection is strongly recommended for a clean synthesis.[6]
-
tert-Butyl (tBu): This is the preferred protecting group for the Tyrosine side chain in Fmoc chemistry.[6][8] The tBu ether is stable to the piperidine used for Fmoc deprotection but is cleanly removed by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[7]
-
Benzyl (Bzl): While used in both Boc and Fmoc chemistry, the Bzl ether is partially removed by TFA, making it less ideal for standard Fmoc strategies where complete stability during synthesis is desired.[1][6]
Histidine Side-Chain Protection: Preventing Racemization and Side Reactions
Histidine is one of the most challenging amino acids in peptide synthesis.[7] Its imidazole side chain is nucleophilic and can catalyze the racemization of the α-carbon during the activation step for coupling.[9][10]
-
Trityl (Trt): The trityl group is a bulky and highly effective protecting group for the imidazole nitrogen. It is the most widely used for Histidine in Fmoc-SPPS.[3] It provides excellent stability against piperidine during Fmoc removal and effectively prevents both side-chain acylation and racemization.[3][9] Like the tBu group on Tyrosine, it is removed during the final TFA cleavage.
Data Summary: Side-Chain Protecting Groups
| Amino Acid | Protecting Group | Abbreviation | Key Advantage in Fmoc-SPPS | Cleavage Condition |
| Tyrosine | tert-Butyl ether | tBu | Stable to base (piperidine); provides robust protection.[8] | Strong acid (TFA)[6] |
| Histidine | Triphenylmethyl | Trt | Prevents racemization; stable to base.[3][9] | Strong acid (TFA)[3] |
Forging the Peptide Bond: Coupling Reagents
The formation of the peptide bond is a condensation reaction that is not spontaneous. A "coupling reagent" is required to activate the carboxylic acid group of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound amino acid.[11]
-
Carbodiimides (DCC, DIC): Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) were early coupling reagents.[12] However, they can cause side reactions and significant racemization, especially with Histidine. Their use is now often supplemented with additives like 1-Hydroxybenzotriazole (HOBt) to suppress these issues.[11][12]
-
Aminium/Uronium Salts (HBTU, HATU): Reagents like HBTU and HATU are now the gold standard.[11][13] They are highly efficient, lead to rapid coupling times, and significantly reduce the risk of side reactions.[12][13] They function by forming a highly reactive HOBt or HOAt active ester in situ. HATU is generally considered the most efficient reagent, especially for sterically hindered couplings.[13]
Step-by-Step Synthesis Protocol: Fmoc-SPPS of Tyr-His-NH₂
This protocol details the manual synthesis of Tyr-His with a C-terminal amide, a common peptide modification.
Experimental Workflow: Solid-Phase Synthesis
Caption: Workflow for the solid-phase synthesis of Tyr-His dipeptide.
Detailed Protocol
-
Resin Swelling: Place Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes, then wash with dichloromethane (DCM) and DMF.
-
Fmoc Removal (Initial): The Rink Amide resin comes Fmoc-protected. Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain. Repeat with a second 20% piperidine/DMF treatment for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Histidine):
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Drain the vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Second Fmoc Removal: Repeat the deprotection procedure from step 2 to remove the Fmoc group from the newly coupled Histidine.
-
Second Amino Acid Coupling (Tyrosine):
-
Prepare an activation mixture as in step 3, but using Fmoc-Tyr(tBu)-OH.
-
Add the activated solution to the deprotected His-resin and agitate for 1-2 hours.
-
Drain and wash the peptide-resin as before.
-
-
Final Fmoc Removal: Repeat the deprotection procedure from step 2 to expose the N-terminal amine of Tyrosine.
-
Final Wash and Drying: Wash the final peptide-resin with DMF (3x), DCM (5x), and Methanol (3x). Dry the resin under high vacuum for several hours.
Cleavage from Resin and Global Deprotection
The final step of the synthesis is to cleave the peptide from the solid support while simultaneously removing all side-chain protecting groups. This is accomplished with a strong acid "cleavage cocktail."
The Critical Role of Scavengers: During cleavage, the acid-labile protecting groups (tBu, Trt) are released as reactive carbocations. These cations can re-attach to electron-rich residues like Tyrosine, causing irreversible side reactions. Scavengers are added to the cocktail to trap these cations.[1]
Cleavage Protocol:
-
Prepare a cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Add the cold cocktail to the dried peptide-resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification: Isolating the Target Dipeptide
The crude product from SPPS contains the desired peptide along with various impurities from incomplete reactions or side reactions.[14] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for peptide purification.[14][15] It separates molecules based on their hydrophobicity.[15]
Purification Workflow: RP-HPLC
Caption: Workflow for the purification of Tyr-His by RP-HPLC.
Detailed Purification Protocol
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (see below). Filter through a 0.45 µm syringe filter.
-
Chromatography System:
-
Column: A preparative C18 silica column is standard.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
Detector: UV detector set to 210-220 nm, where the peptide backbone absorbs.[16]
-
-
Elution: Inject the sample onto the column equilibrated with Mobile Phase A. Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes). More hydrophobic impurities will elute later than the target peptide.
-
Fraction Collection: Collect fractions as peaks are detected by the UV monitor.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine which contain the pure product.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to remove the solvents, yielding the final product as a white, fluffy powder.
Characterization and Quality Control
Final validation of the synthesized peptide is essential.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is used to confirm that the molecular weight of the purified product matches the theoretical mass of Tyr-His (318.33 g/mol ).[17]
-
Analytical HPLC: A final analytical RP-HPLC run on the purified product is used to determine its final purity, which should typically be >95% for most research applications.
-
NMR Spectroscopy: For unambiguous structural confirmation, 1D and 2D NMR spectroscopy can be employed to verify the connectivity and stereochemistry of the amino acid residues.[18][19][20]
Conclusion
The synthesis of the Tyr-His dipeptide is a tractable yet illustrative process that highlights the core principles of modern peptide chemistry. Success hinges on a logical and well-executed strategy, with the careful selection of orthogonal protecting groups for the reactive Tyr and His side chains being the most critical factor. By combining the efficiency of Fmoc-SPPS with high-resolution RP-HPLC purification, researchers can reliably produce high-purity Tyr-His for a wide range of scientific applications.
References
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- Yamashiro, D., & Li, C. H. (n.d.). Protection of tyrosine in solid-phase peptide synthesis.The Journal of Organic Chemistry.
- Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. (n.d.).
- A Comparative Guide to Protected Histidine Derivatives in Peptide Synthesis. (n.d.). BenchChem.
- A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development. (n.d.). BenchChem.
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- Protection of Histidine Side-chains with z-Benzyloxymethyl. (n.d.). RSC Publishing.
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- Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
- Solid phase peptide. (n.d.). Moodle@Units.
- Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. (n.d.). PMC - NIH.
- Synthesis of NH2-Tyr-Ala-OH dipeptide with different approaches. (n.d.). ResearchGate.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
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- Solution Phase Peptide Synthesis: The Case of Biphalin. (n.d.). PubMed.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- His-Tyr. (n.d.). PubChem - NIH.
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- peptide nmr. (n.d.).
- H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry.
- Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. (2019). Books.
- Aqueous solid-phase peptide synthesis (ASPPS). (n.d.). TUprints.
- NMR Spectroscopy of Peptides and Proteins. (n.d.). Springer Nature Experiments.
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